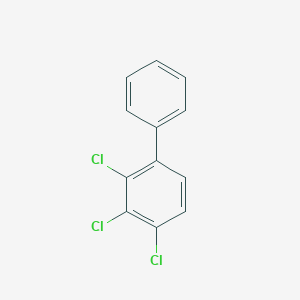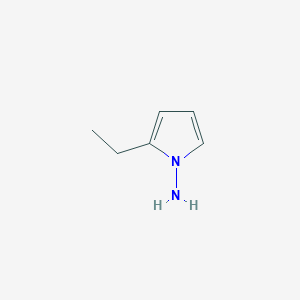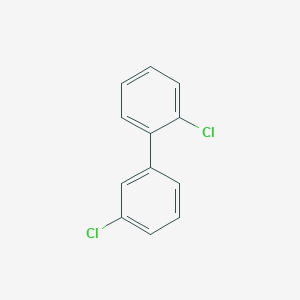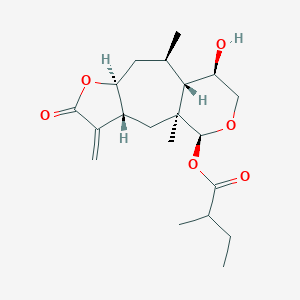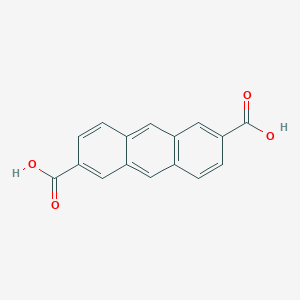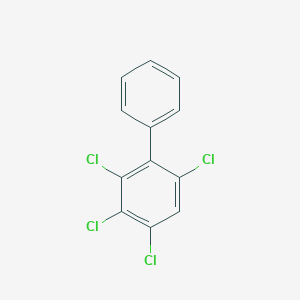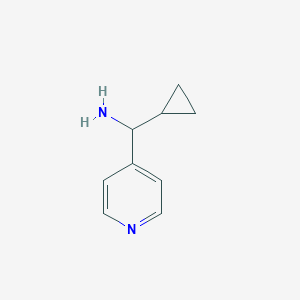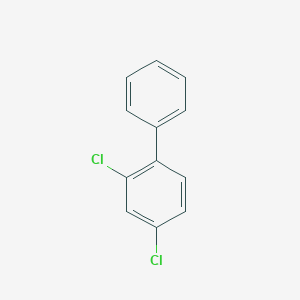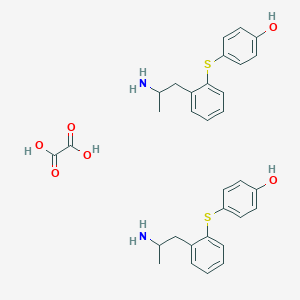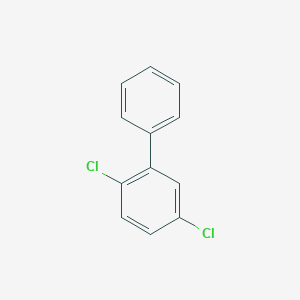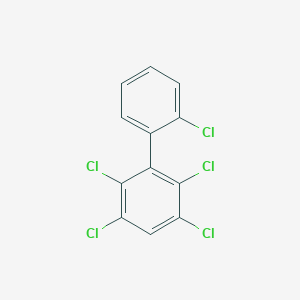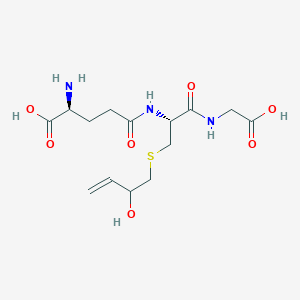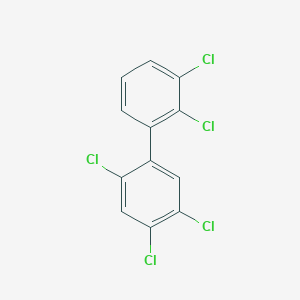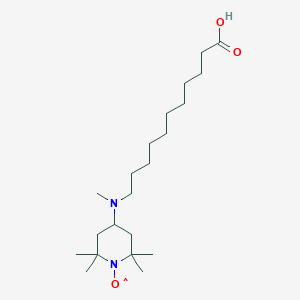
4-(N-Carboxydecyl-N-methylamino)-tempo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Carboxydecyl-N-methylamino)-tempo (CDMT) is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. CDMT has a long alkyl chain attached to the nitrogen atom, which makes it highly soluble in organic solvents. It has been widely used in various research fields, including chemistry, biology, and medicine.
Mecanismo De Acción
4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger by donating an electron to a free radical and converting it into a stable molecule. 4-(N-Carboxydecyl-N-methylamino)-tempo can also inhibit the production of reactive oxygen species (ROS) by inhibiting the activity of enzymes that produce ROS. 4-(N-Carboxydecyl-N-methylamino)-tempo can also enhance the activity of enzymes that detoxify ROS.
Efectos Bioquímicos Y Fisiológicos
4-(N-Carboxydecyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect animals from various diseases, including ischemia-reperfusion injury, atherosclerosis, and neurodegeneration. 4-(N-Carboxydecyl-N-methylamino)-tempo has also been shown to improve cognitive function and memory in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments. It is a stable and highly soluble radical that can be easily synthesized and purified. It can be used in various experimental conditions, including in vitro and in vivo studies. However, 4-(N-Carboxydecyl-N-methylamino)-tempo has some limitations for lab experiments. It can interfere with some analytical techniques, including electron paramagnetic resonance (EPR) spectroscopy. It can also have some toxic effects on cells and animals at high concentrations.
Direcciones Futuras
4-(N-Carboxydecyl-N-methylamino)-tempo has a wide range of potential applications in various research fields. Some possible future directions for 4-(N-Carboxydecyl-N-methylamino)-tempo research include:
1. Development of new synthetic methods for 4-(N-Carboxydecyl-N-methylamino)-tempo and its derivatives.
2. Study of the structure and dynamics of proteins using 4-(N-Carboxydecyl-N-methylamino)-tempo as a spin label.
3. Study of the role of 4-(N-Carboxydecyl-N-methylamino)-tempo in the regulation of ROS production and detoxification.
4. Study of the therapeutic potential of 4-(N-Carboxydecyl-N-methylamino)-tempo in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
5. Development of new formulations of 4-(N-Carboxydecyl-N-methylamino)-tempo for improved delivery and efficacy.
Conclusion
4-(N-Carboxydecyl-N-methylamino)-tempo is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various research fields, including chemistry, biology, and medicine. 4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger and has various biochemical and physiological effects. 4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments but also has some limitations. Future research on 4-(N-Carboxydecyl-N-methylamino)-tempo may lead to the development of new synthetic methods, new applications, and new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(N-Carboxydecyl-N-methylamino)-tempo involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with decylmethylamine and succinic anhydride. The reaction proceeds under mild conditions and yields a pure product. The purity of 4-(N-Carboxydecyl-N-methylamino)-tempo can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-(N-Carboxydecyl-N-methylamino)-tempo has been widely used in various research fields, including chemistry, biology, and medicine. In chemistry, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a stable radical for the study of reaction mechanisms, kinetics, and thermodynamics. In biology, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a spin label for the study of protein structure and dynamics. In medicine, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as an antioxidant and a free radical scavenger for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Número CAS |
139116-77-1 |
|---|---|
Nombre del producto |
4-(N-Carboxydecyl-N-methylamino)-tempo |
Fórmula molecular |
C21H41N2O3 |
Peso molecular |
369.6 g/mol |
InChI |
InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |
Clave InChI |
FOYKJZOVFJBXQD-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
Otros números CAS |
139116-77-1 |
Sinónimos |
4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



